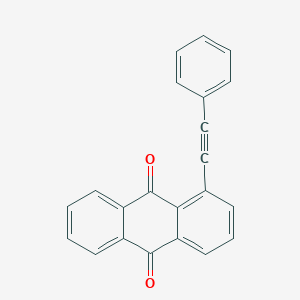
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C22H12O2. It is a derivative of anthraquinone, featuring a phenylethynyl group attached to the anthraquinone core.
準備方法
The synthesis of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves a cross-coupling reaction. One common method is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
化学反応の分析
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized quinone derivatives, while reduction results in hydroquinone forms .
科学的研究の応用
作用機序
The mechanism of action of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its redox activity. The compound can undergo reversible oxidation and reduction, making it a potential redox-active switch in molecular electronics. In biological systems, it may interact with cellular proteins and enzymes involved in redox processes, potentially leading to oxidative stress or modulation of signaling pathways .
類似化合物との比較
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared to other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, lacking the phenylethynyl group, is less reactive in terms of electrophilic substitution.
1-Hydroxy-9,10-anthraquinone: This derivative has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
1-Bromo-9,10-anthraquinone: The presence of a bromine atom increases its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its phenylethynyl group, which enhances its conjugation and redox properties, making it particularly valuable in electronic and redox applications .
特性
分子式 |
C22H12O2 |
|---|---|
分子量 |
308.3g/mol |
IUPAC名 |
1-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-10-4-5-11-18(17)22(24)20-16(9-6-12-19(20)21)14-13-15-7-2-1-3-8-15/h1-12H |
InChIキー |
UFGJXIRNVAPIBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















